2-(4,5-Dibromofuran-2-yl)ethan-1-ol
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Overview
Description
2-(4,5-Dibromofuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H6Br2O2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of bromine atoms and a hydroxyl group in its structure makes it a compound of interest in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)ethan-1-ol typically involves the bromination of furan derivatives followed by the introduction of an ethan-1-ol group. One common method is the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromofuran is then reacted with ethylene oxide or ethylene glycol under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to hydrogen atoms, yielding a less halogenated furan derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-(4,5-Dibromofuran-2-yl)ethanal.
Reduction: Formation of 2-(4,5-Dihydrofuran-2-yl)ethan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-Dibromofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(4,5-dibromofuran-2-yl)ethan-1-ol
- 2-(4,5-Dibromofuran-2-yl)ethan-1-amine
- 2-(4,5-Dibromofuran-2-yl)ethanoic acid
Uniqueness
2-(4,5-Dibromofuran-2-yl)ethan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H6Br2O2 |
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Molecular Weight |
269.92 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H6Br2O2/c7-5-3-4(1-2-9)10-6(5)8/h3,9H,1-2H2 |
InChI Key |
AZXXJZUPVMPPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CCO |
Origin of Product |
United States |
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